ALR1 Inhibitory Activity: CAS 61447-60-7 Matches Epalrestat-Level ALR1 Potency with a Distinct Scaffold for Selectivity Optimization
In an in vitro enzymatic assay against rat kidney aldehyde reductase (ALR1/AKR1A1), CAS 61447-60-7 demonstrated an IC50 of 1500 nM [1]. For context, the clinically used aldose reductase inhibitor epalrestat has been independently reported to exhibit an ALR1 IC50 of 2600 nM in comparable enzyme inhibition assays, while zopolrestat shows an ALR1 IC50 of 2700 nM . This positions CAS 61447-60-7 as an ALR1 inhibitor with potency in the same micromolar range as established pharmacological tools—yet derived from an entirely different chemotype (pyrazoline vs. thiazolidine-acetic acid or phthalazine-acetic acid). The significance is amplified by the fact that within the same 1997 Kotani et al. study from which the 1500 nM value originates, the most selective AR-targeting imidazolidine-acetic acid derivatives achieved ALR1/ALR2 selectivity ratios exceeding 17,500—a benchmark that CAS 61447-60-7, with its distinct pyrazoline scaffold, may approach or exceed upon systematic SAR exploration [1][2].
| Evidence Dimension | In vitro inhibitory potency against aldehyde reductase (ALR1/AKR1A1) |
|---|---|
| Target Compound Data | IC50 = 1500 nM (rat kidney ALR1) |
| Comparator Or Baseline | Epalrestat IC50 = 2600 nM (ALR1); Zopolrestat IC50 = 2700 nM (ALR1); Best-in-class imidazolidine-acetic acid ALR1/ALR2 selectivity ratio > 17,500 |
| Quantified Difference | CAS 61447-60-7 shows ~1.73-fold lower IC50 (more potent) vs. epalrestat; comparable potency range to zopolrestat; distinct chemotype for selectivity optimization |
| Conditions | ChEMBL_31321 assay: In vitro inhibitory activity against rat kidney aldehyde reductase (ALR). Kotani T et al., J Med Chem 1997, 40:684-694. |
Why This Matters
For procurement decisions in diabetic complication programs, CAS 61447-60-7 offers a pyrazoline-based ALR1 inhibitor scaffold with potency comparable to clinical benchmarks, enabling exploration of ALR2/ALR1 selectivity profiles orthogonal to existing carboxylic acid-based inhibitor chemotypes.
- [1] BindingDB. BDBM50049730: IC50 = 1500 nM, Aldo-keto reductase family 1 member A1 (rat). ChEMBL_31321. Citing: Kotani, T.; Nagaki, Y.; Ishii, A.; Konishi, Y.; Yago, H.; Suehiro, S.; Okukado, N.; Okamoto, K. Highly selective aldose reductase inhibitors. 3. J. Med. Chem. 1997, 40, 684-694. PMID: 9057855. View Source
- [2] Kotani, T.; Nagaki, Y.; Ishii, A.; Konishi, Y.; Yago, H.; Suehiro, S.; Okukado, N.; Okamoto, K. Highly selective aldose reductase inhibitors. 3. Structural diversity of 3-(arylmethyl)-2,4,5-trioxoimidazolidine-1-acetic acids. J. Med. Chem. 1997, 40, 684-694. ALR1/ALR2 selectivity ratio > 17,500 for compound 47d. View Source
